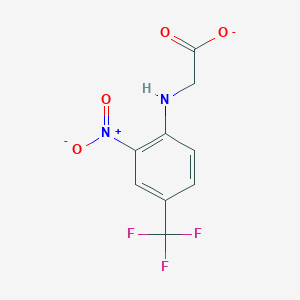

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid

Description

BenchChem offers high-quality (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-nitro-4-(trifluoromethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2O4/c10-9(11,12)5-1-2-6(13-4-8(15)16)7(3-5)14(17)18/h1-3,13H,4H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBPSLLDEGNZGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Characteristics of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine

Foreword: Navigating the Landscape of a Niche Chemical Entity

In the realm of drug discovery and development, a thorough understanding of the physical characteristics of a molecule is paramount. It dictates formulation strategies, informs toxicological assessments, and ultimately influences therapeutic efficacy. This guide is dedicated to a comprehensive exploration of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, a compound of significant interest due to its unique structural motifs – a nitro group and a trifluoromethyl group – which are prevalent in many modern pharmaceuticals.

It is important to note that publicly available, experimentally determined data for this specific molecule is limited. Therefore, this guide will adopt a multi-pronged approach. We will present available information, draw logical inferences from closely related analogues, and provide predicted characteristics based on computational models and established structure-property relationships. This methodology, born from practical experience in the field, allows us to construct a robust and scientifically sound profile of the target molecule, empowering researchers to make informed decisions in their work.

Molecular Structure and Key Physicochemical Descriptors

N-[2-nitro-4-(trifluoromethyl)phenyl]glycine possesses a molecular formula of C₉H₇F₃N₂O₄ and a molecular weight of 264.16 g/mol . The presence of both a strong electron-withdrawing nitro group and a lipophilic trifluoromethyl group on the phenyl ring, ortho and para to the amino acid moiety respectively, profoundly influences its electronic and steric properties.

A positional isomer, (2-Nitro-5-(trifluoromethyl)phenyl)glycine, is available from some chemical suppliers, highlighting the importance of precise nomenclature in sourcing and research. While not the focus of this guide, data from this isomer can offer valuable comparative insights.

Table 1: Calculated Physicochemical Properties

| Property | Predicted Value | Source/Method |

| Molecular Weight | 264.16 g/mol | Calculated |

| Topological Polar Surface Area (TPSA) | 92.47 Ų | Computational Prediction |

| logP (Octanol-Water Partition Coefficient) | 2.11 | Computational Prediction |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bonds | 4 | Calculated |

These values are computationally predicted and serve as an initial guide. Experimental verification is recommended.

Predicted and Comparative Physical State and Melting Point

-

N-Phenylglycine , the parent compound without the nitro and trifluoromethyl substituents, is a white solid with a melting point of 121-123 °C.[1]

-

The introduction of a nitro group, as seen in N-(4-nitrophenyl)glycine , is expected to increase the melting point due to stronger intermolecular interactions, including hydrogen bonding and dipole-dipole forces.

-

The trifluoromethyl group is known to increase molecular weight and can influence crystal packing, often leading to higher melting points. For instance, 3-(Trifluoromethyl)-Dl-Phenylglycine has a reported boiling point of 274 °C, suggesting a high melting point for a solid.

Considering these factors, it is highly probable that N-[2-nitro-4-(trifluoromethyl)phenyl]glycine is a solid at room temperature, likely a crystalline powder, with a melting point significantly higher than that of N-phenylglycine, potentially in the range of 150-200 °C or higher.

Experimental Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

A precise determination of the melting point and any associated phase transitions can be achieved using Differential Scanning Calorimetry (DSC).

Methodology:

-

Sample Preparation: Accurately weigh 1-5 mg of the dried compound into a standard aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).

-

Hold isothermally for a brief period to ensure complete melting.

-

Cool the sample back to 25 °C at a controlled rate.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can also be calculated from the peak area.

Caption: Workflow for Melting Point Determination using DSC.

Solubility Profile: A Predictive Analysis

The solubility of a compound is critical for its use in biological assays and for formulation development. The presence of both polar (carboxyl and nitro groups) and nonpolar (trifluoromethylphenyl group) moieties in N-[2-nitro-4-(trifluoromethyl)phenyl]glycine suggests a nuanced solubility profile.

-

Aqueous Solubility: The glycine moiety provides a degree of hydrophilicity. However, the bulky and hydrophobic trifluoromethylphenyl group, coupled with the nitro group, is expected to significantly limit its solubility in water. The acidic nature of the carboxylic acid suggests that its solubility will be pH-dependent, increasing in basic solutions due to the formation of the more soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is predicted to have good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are commonly used for preparing stock solutions for high-throughput screening. Solubility in alcohols like methanol and ethanol is likely to be moderate. Due to the polar functional groups, solubility in nonpolar solvents like hexane is expected to be low.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

A standard method for determining the kinetic solubility in early-stage drug discovery is nephelometry, which measures the turbidity of a solution upon precipitation of the compound from a DMSO stock.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: Serially dilute the stock solution in DMSO to create a range of concentrations.

-

Aqueous Buffer Addition: Add a fixed volume of each DMSO solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.

-

Incubation and Measurement: Incubate the plate for a set period (e.g., 2 hours) at room temperature to allow for precipitation. Measure the turbidity of each well using a nephelometer.

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which the turbidity is not significantly different from the background.

Caption: Kinetic Solubility Determination Workflow.

Spectroscopic Characterization: Predicted Spectral Features

While experimental spectra for N-[2-nitro-4-(trifluoromethyl)phenyl]glycine are not available, we can predict the key features based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to be complex due to the dissymmetry of the molecule.

Table 2: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Notes |

| Aromatic CH (position 3) | ~8.0-8.2 | d | small J (meta) | Downfield due to ortho-nitro group. |

| Aromatic CH (position 5) | ~7.6-7.8 | dd | J (ortho), J (meta) | Influenced by both nitro and trifluoromethyl groups. |

| Aromatic CH (position 6) | ~7.0-7.2 | d | J (ortho) | Upfield relative to other aromatic protons. |

| NH | ~6.0-7.0 | br s | - | Exchangeable with D₂O; may show coupling to CH₂. |

| CH₂ (glycine) | ~4.0-4.5 | d or s | J (NH-CH₂) | May appear as a singlet if NH coupling is not resolved. |

| COOH | ~10.0-12.0 | br s | - | Exchangeable with D₂O; may not always be observed. |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorptions corresponding to the various functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (carboxylic acid) | 2500-3300 | Broad |

| N-H (secondary amine) | 3300-3500 | Medium |

| C=O (carboxylic acid) | 1700-1725 | Strong |

| N-O (nitro group, asymmetric) | 1500-1550 | Strong |

| N-O (nitro group, symmetric) | 1330-1370 | Strong |

| C-F (trifluoromethyl) | 1100-1250 | Strong, multiple bands |

| C-N (aromatic amine) | 1250-1350 | Medium |

Stability and Handling Considerations

Based on the functional groups present, N-[2-nitro-4-(trifluoromethyl)phenyl]glycine is expected to be a stable compound under standard laboratory conditions. However, the following points should be considered:

-

Light Sensitivity: Aromatic nitro compounds can be light-sensitive. It is advisable to store the compound in a dark, cool, and dry place.

-

pH Stability: The glycine moiety may be susceptible to degradation under strongly acidic or basic conditions, especially at elevated temperatures.

-

Safety Precautions: As with any novel chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. A material safety data sheet (MSDS) should be consulted if available from the supplier.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the predicted and inferred physical characteristics of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine. While the lack of direct experimental data presents a challenge, a robust profile has been constructed through the analysis of its chemical structure and comparison with closely related compounds.

For researchers and drug development professionals working with this molecule, the information presented herein serves as a valuable starting point for experimental design, formulation development, and safety assessment. It is strongly recommended that the predicted properties be validated experimentally as the compound becomes more widely available. The protocols outlined in this guide provide a clear roadmap for such characterization efforts. The continued investigation of this and similar molecules will undoubtedly contribute to the advancement of medicinal chemistry and the development of new therapeutic agents.

References

- PubChem. (n.d.). N-Phenylglycine. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). N-Phenylglycine. Merck.

- Fisher Scientific. (2008). Safety Data Sheet: N-Phenylglycine.

- ChemScene. (n.d.). (2-Nitro-5-(trifluoromethyl)phenyl)glycine.

- Parchem. (n.d.). 3-(Trifluoromethyl)-Dl-Phenylglycine.

Sources

Spectroscopic Data for (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid (CAS No. 1428-53-1). Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key spectroscopic techniques for the structural elucidation and analysis of this compound. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from structurally analogous compounds and foundational spectroscopic principles to present a robust predictive analysis.

Introduction: The Significance of Spectroscopic Analysis

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid is a multifaceted organic compound featuring a nitro group, a trifluoromethyl group, and a phenylamino-acetic acid moiety.[1] These functional groups impart unique electronic and structural characteristics, making the molecule a point of interest for potential applications in medicinal chemistry and materials science. Accurate spectroscopic analysis is paramount for confirming the identity, purity, and structural integrity of such compounds, which is a critical step in any research and development pipeline. This guide will explore the expected spectroscopic signatures of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid using Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid, ¹H, ¹³C, and ¹⁹F NMR would provide a wealth of structural information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

| ~10-12 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet. Its chemical shift is highly dependent on concentration and the solvent used due to hydrogen bonding.[2][3] |

| ~8.5 | Doublet | 1H | Ar-H (adjacent to NO₂) | The proton ortho to the electron-withdrawing nitro group is expected to be significantly deshielded. |

| ~7.8 | Doublet of doublets | 1H | Ar-H (between NO₂ and CF₃) | This proton will be influenced by both the nitro and trifluoromethyl groups, leading to a complex splitting pattern. |

| ~7.0 | Doublet | 1H | Ar-H (adjacent to NH) | The proton ortho to the amino group will be the most shielded of the aromatic protons. |

| ~4.2 | Doublet | 2H | -CH₂- | The methylene protons adjacent to the nitrogen and the carbonyl group will appear as a doublet due to coupling with the N-H proton. |

| ~5.0-6.0 | Singlet (broad) | 1H | -NH- | The amine proton signal is often broad and its chemical shift can vary. |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum will identify all unique carbon environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[4] |

| ~145-150 | Ar-C (attached to NO₂) | The carbon atom bearing the strongly electron-withdrawing nitro group will be significantly deshielded. |

| ~140-145 | Ar-C (attached to NH) | The carbon attached to the nitrogen atom will also be deshielded. |

| ~120-135 (quartet) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. |

| ~115-130 | Aromatic carbons | The remaining aromatic carbons will appear in this region, with their specific shifts influenced by the substituents. |

| ~45-50 | -CH₂- | The methylene carbon is expected in this region. |

Predicted ¹⁹F NMR Spectral Data

Given the trifluoromethyl group, ¹⁹F NMR would be a highly specific technique for characterization. A single peak, likely a singlet, would be expected, confirming the presence of the -CF₃ group. A study on a similar compound, 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione, documented the presence of compounds with a CF₃ group using ¹⁹F NMR.[5]

Experimental Protocol for NMR Spectroscopy

A generalized protocol for acquiring NMR spectra is as follows:

-

Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.[6] The choice of solvent is critical to ensure the compound is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra. Standard pulse sequences are used for each type of nucleus. For ¹³C NMR, a greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.[6]

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid is expected to show characteristic absorption bands for its various functional groups.

| Wavenumber (cm⁻¹) | Vibration | Intensity | Rationale and Expert Insights |

| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong | This very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2][3][7] |

| 3400-3300 | N-H stretch | Medium | The stretching vibration of the secondary amine N-H bond. |

| 3100-3000 | Aromatic C-H stretch | Medium | Characteristic stretching vibrations for C-H bonds on the aromatic ring.[8] |

| 2950-2850 | Aliphatic C-H stretch | Medium | Stretching vibrations for the C-H bonds of the methylene (-CH₂-) group. |

| 1710-1760 | C=O stretch (carboxylic acid) | Strong | A strong absorption due to the carbonyl group of the carboxylic acid. The exact position depends on hydrogen bonding.[2][7] |

| 1550-1475 | N-O asymmetric stretch (nitro) | Strong | A strong, characteristic absorption for the nitro group.[9] |

| 1360-1290 | N-O symmetric stretch (nitro) | Strong | Another strong, characteristic absorption for the nitro group.[9] |

| 1320-1210 | C-O stretch (carboxylic acid) | Medium | The stretching vibration of the carbon-oxygen single bond in the carboxylic acid group.[7] |

| 1300-1100 | C-F stretch | Strong | The carbon-fluorine bonds of the trifluoromethyl group will give rise to strong absorptions in this region. |

Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with approximately 200 mg of dry, FTIR-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[10] This ensures that the sample is evenly dispersed in the KBr matrix, which is transparent to IR radiation.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.[10]

Caption: Workflow for FTIR analysis using the KBr pellet method.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing its fragmentation pattern upon ionization.

Predicted Mass Spectrum (Electron Ionization)

Under electron ionization (EI), (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid (Molecular Weight: 264.16 g/mol ) is expected to produce a molecular ion peak (M⁺) at m/z 264. The fragmentation pattern will be influenced by the different functional groups.

| m/z Value | Proposed Fragment | Fragmentation Pathway | Expert Insights |

| 264 | [C₉H₇F₃N₂O₄]⁺ | Molecular Ion (M⁺) | The presence of this peak confirms the molecular weight of the compound. |

| 219 | [C₈H₇F₃N₂O₂]⁺ | Loss of -COOH (45 Da) | Decarboxylation is a common fragmentation pathway for carboxylic acids.[1] |

| 189 | [C₇H₄F₃NO]⁺ | Loss of NO₂ (46 Da) from m/z 219 | The nitro group is a common leaving group in mass spectrometry.[11] |

| 173 | [C₈H₅F₃N₂]⁺ | Loss of -COOH and -OH | |

| 145 | [C₇H₅F₃]⁺ | Fragmentation of the phenyl ring |

Studies on the fragmentation of nitroanilines show that the position of the substituents significantly influences the fragmentation pattern.[11] For instance, ortho effects can lead to characteristic fragmentation pathways.[1][12]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds.[1][13]

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid, particularly the substituted nitrobenzene ring, will give rise to characteristic absorptions.

Predicted UV-Vis Absorption Maxima (λmax)

The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, is expected to show absorptions corresponding to π → π* and n → π* transitions.

| Predicted λmax (nm) | Transition | Rationale and Expert Insights |

| ~250-270 | π → π | This strong absorption band is characteristic of the charge transfer from the benzene ring to the nitro group.[14][15] The presence of other substituents will influence the exact wavelength. |

| ~320-350 | n → π | A weaker absorption band resulting from the transition of a non-bonding electron on the oxygen of the nitro group to an anti-bonding π* orbital.[16] |

The solvent can have a significant effect on the position of the absorption bands, with polar solvents often causing a shift in the λmax.[17][18]

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

-

Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer. A cuvette containing the pure solvent is used as a reference. The spectrum is typically recorded from 200 to 800 nm.

Conclusion

This technical guide has provided a detailed predictive analysis of the spectroscopic data for (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid. By leveraging established principles of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy, along with data from analogous structures, we have outlined the expected spectral features and provided standardized experimental protocols. This information serves as a valuable resource for the synthesis, identification, and characterization of this and related compounds in a research and development setting. The provided methodologies and interpretations are grounded in established scientific literature, ensuring a high degree of trustworthiness and expertise.

References

-

BenchChem. (n.d.). Application Notes and Protocols for FTIR Spectroscopy of Dicarboxylic Acids. Retrieved from BenchChem website.[10]

-

Lopes, A. A., et al. (2019). Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. Journal of The American Society for Mass Spectrometry.[11]

-

Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry.[12]

-

Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry.[1]

-

BenchChem. (n.d.). Application Note: Elucidation of the Mass Spectrometry Fragmentation Pattern of Protonated 2,6-Diisopropyl-4-nitroaniline. Retrieved from BenchChem website.[13]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from UCLA Chemistry website.[7]

-

Chemistry Stack Exchange. (2015). Effect of nitrobenzene on solution UV/Vis spectra. Retrieved from Chemistry Stack Exchange.[14]

-

ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II),.... Retrieved from ResearchGate.[15]

-

IU Indianapolis ScholarWorks. (n.d.). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Retrieved from IU Indianapolis ScholarWorks.[19]

-

American Chemical Society. (2021). Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution. The Journal of Physical Chemistry A.[16]

-

JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from JoVE.[4]

-

ALWSCI. (2025). How To Prepare And Run An NMR Sample. Retrieved from ALWSCI blog.[6]

-

Semantic Scholar. (n.d.). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Retrieved from Semantic Scholar.[20]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from OpenStax.[2]

-

ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from ResearchGate.[21]

-

Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from Chemistry LibreTexts.[3]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000042). Retrieved from HMDB.

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Nitro Groups. Retrieved from University of Calgary Chemistry website.[9]

-

Physical Chemistry Research. (2020). Regular Article.[17]

-

ResearchGate. (2023). Homo-and heteronuclear NMR spectroscopy experiments in studying structure of 3-bromo-3-nitro-1- phenylprop-2-en-1-one. Retrieved from ResearchGate.[22]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from Millersville University website.[8]

-

ResearchGate. (n.d.). UV-Vis absorption spectra. a Normalized absorption spectra of Ph-F'As.... Retrieved from ResearchGate.[18]

-

Springer Nature. (n.d.). NMR Protocols and Methods. Retrieved from Springer Nature Experiments.[23]

-

National Center for Biotechnology Information. (2024). Protocol to perform fragment screening using NMR spectroscopy. Retrieved from PubMed Central.[24]

-

Szczeciński, P., et al. (2008). Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy. Acta Biochimica Polonica.[5]

-

National Institute of Standards and Technology. (n.d.). Acetic acid. In NIST Chemistry WebBook. Retrieved from NIST website.[25]

-

National Center for Biotechnology Information. (n.d.). N-Phenylglycine. In PubChem. Retrieved from NCBI.[26]

-

Semantic Scholar. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Retrieved from Semantic Scholar.[27]

-

ResearchGate. (n.d.). FT-IR spectrum of the acetic acid. Retrieved from ResearchGate.[28]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, phenyl ester. In NIST Chemistry WebBook. Retrieved from NIST website.[29]

-

YouTube. (2020). Introduction to IR Spectroscopy: How to Read an Infrared Spectroscopy Graph. Retrieved from YouTube.[30]

-

ChemicalBook. (n.d.). 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum. Retrieved from ChemicalBook.[31]

-

ChemicalBook. (n.d.). Acetic acid(64-19-7) 1H NMR spectrum. Retrieved from ChemicalBook.[32]

-

ChemicalBook. (n.d.). 4-NITROPHENYL ACETATE(830-03-5) 1H NMR spectrum. Retrieved from ChemicalBook.[33]

-

ChemicalBook. (n.d.). 2-amino-2-(4-methoxyphenyl)acetic acid(19789-59-4) 1 h nmr. Retrieved from ChemicalBook.[34]

-

science-softCon. (n.d.). UV/Vis + Photochemistry Database. Retrieved from science-softCon.[35]

-

ResearchGate. (2020). Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies. Retrieved from ResearchGate.[36]

-

SpectraBase. (n.d.). (2-Formyl-4-nitrophenoxy)acetic acid - Optional[UV-VIS] - Spectrum. Retrieved from SpectraBase.[37]

-

SpectraBase. (n.d.). N-Phenylglycine - Optional[FTIR] - Spectrum. Retrieved from SpectraBase.[38]

Sources

- 1. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Video: Spectroscopy of Carboxylic Acid Derivatives [jove.com]

- 5. Identification of 2-[2-nitro-4-(trifluoromethyl)benzoyl]- cyclohexane-1,3-dione metabolites in urine of patients suffering from tyrosinemia type I with the use of 1H and 19F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects | Semantic Scholar [semanticscholar.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. researchgate.net [researchgate.net]

- 16. Unraveling the Ultrafast Photochemical Dynamics of Nitrobenzene in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 17. physchemres.org [physchemres.org]

- 18. researchgate.net [researchgate.net]

- 19. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 20. [PDF] A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. Protocol to perform fragment screening using NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Acetic acid [webbook.nist.gov]

- 26. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. | Semantic Scholar [semanticscholar.org]

- 28. researchgate.net [researchgate.net]

- 29. Acetic acid, phenyl ester [webbook.nist.gov]

- 30. m.youtube.com [m.youtube.com]

- 31. 4-(Trifluoromethyl)phenylacetic acid(32857-62-8) 1H NMR spectrum [chemicalbook.com]

- 32. Acetic acid(64-19-7) 1H NMR [m.chemicalbook.com]

- 33. 4-NITROPHENYL ACETATE(830-03-5) 1H NMR [m.chemicalbook.com]

- 34. 2-AMINO-2-(4-METHOXYPHENYL)ACETIC ACID(19789-59-4) 1H NMR spectrum [chemicalbook.com]

- 35. UV/Vis+ Photochemistry Database [science-softcon.de]

- 36. researchgate.net [researchgate.net]

- 37. spectrabase.com [spectrabase.com]

- 38. spectrabase.com [spectrabase.com]

Purity Analysis of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine: An In-depth Technical Guide

This guide provides a comprehensive framework for the purity analysis of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, a specialized N-aryl glycine derivative. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the scientific rationale behind the analytical strategies. We will explore the likely impurity landscape based on synthetic routes and employ a multi-faceted analytical approach to ensure a thorough and reliable purity assessment.

Introduction: Understanding the Molecule and Its Synthetic Lineage

N-[2-nitro-4-(trifluoromethyl)phenyl]glycine is a complex molecule featuring a nitro- and trifluoromethyl-substituted aromatic ring attached to a glycine moiety. Its purity is paramount for its intended applications, as even trace impurities can significantly impact downstream processes, biological activity, and safety profiles. A robust purity analysis begins with an understanding of its synthesis.

A probable synthetic pathway involves the nucleophilic substitution of a halogen on a substituted nitrobenzene with glycine or a glycine equivalent. A common and efficient method is the reaction of 2-nitro-4-(trifluoromethyl)aniline with a haloacetic acid, such as bromoacetic acid, under basic conditions.

DOT Diagram: Synthetic Pathway and Potential Impurities

Caption: Synthetic route and potential process-related impurities.

This synthetic approach immediately highlights potential process-related impurities:

-

Impurity A: Unreacted 2-nitro-4-(trifluoromethyl)aniline.

-

Impurity B: Unreacted bromoacetic acid.

-

Impurity C: The starting material for the aniline precursor, such as 4-chloro-3-nitro-benzotrifluoride, which could be carried over.[1]

Furthermore, side reactions could introduce other related substances, and degradation of the final product under various stress conditions (light, heat, pH extremes) can generate additional impurities. A comprehensive purity analysis must be capable of separating and quantifying the active pharmaceutical ingredient (API) from all these potential impurities.

Orthogonal Analytical Approaches for Comprehensive Purity Determination

No single analytical technique can definitively determine the purity of a compound. Therefore, an orthogonal approach, utilizing multiple techniques with different separation and detection principles, is essential. For N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, a combination of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) provides a robust and comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) with UV detection is the primary technique for determining the purity of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine and quantifying its impurities. The aromatic nature of the molecule and the nitro- and trifluoromethyl groups provide strong UV chromophores, enabling sensitive detection.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to suppress the ionization of the carboxylic acid group, leading to better peak shape. |

| Mobile Phase B | Acetonitrile | A common and effective organic modifier for RP-HPLC. |

| Gradient | 30% B to 90% B over 20 minutes | A gradient elution is necessary to separate impurities with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Provides reproducible retention times. |

| Detection | UV at 254 nm | The aromatic ring and nitro group provide strong absorbance at this wavelength. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Experimental Protocol: HPLC Purity Determination

-

Standard Preparation: Accurately weigh and dissolve N-[2-nitro-4-(trifluoromethyl)phenyl]glycine reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the main standard.

-

System Suitability: Inject the standard solution five times and evaluate the system suitability parameters (e.g., retention time RSD < 1%, peak area RSD < 2%, tailing factor < 2, and theoretical plates > 2000).

-

Analysis: Inject the standard and sample solutions and record the chromatograms.

-

Data Processing: Integrate all peaks and calculate the percentage purity of the main peak relative to the total peak area. Identify and quantify any impurities by comparing their retention times with those of known impurity standards, if available.

Method Validation and Trustworthiness: The Forced Degradation Study

To ensure the HPLC method is "stability-indicating," a forced degradation study must be performed. This involves subjecting the N-[2-nitro-4-(trifluoromethyl)phenyl]glycine to harsh conditions to intentionally induce degradation. The goal is to demonstrate that the degradation products can be separated from the main peak and from each other.

DOT Diagram: Forced Degradation Workflow

Caption: Workflow for a forced degradation study.

Table 2: Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagents and Conditions | Potential Degradation Pathways |

| Acidic Hydrolysis | 0.1 M HCl, 60 °C, 24 h | Hydrolysis of the glycine moiety. |

| Basic Hydrolysis | 0.1 M NaOH, 60 °C, 24 h | Hydrolysis of the glycine moiety, potential for other base-catalyzed reactions. |

| Oxidative Degradation | 3% H₂O₂, room temperature, 24 h | Oxidation of the aromatic ring or other susceptible functional groups. |

| Thermal Degradation | Solid state, 80 °C, 48 h | Decarboxylation or other thermal rearrangements. |

| Photolytic Degradation | ICH Q1B conditions (UV and visible light) | Photochemical reactions involving the nitro group. |

A successful forced degradation study will show that the HPLC method can resolve the main peak from all significant degradation products, and the peak purity analysis (using a PDA detector) will confirm that the main peak is not co-eluting with any degradants.[2][3][4][5][6]

Structural Elucidation and Confirmation of Purity

While HPLC is excellent for quantification, it does not provide structural information. NMR and MS are crucial for confirming the identity of the main component and for identifying any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine and for detecting impurities that may not be visible by HPLC-UV.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆.

-

¹H NMR: Acquire a ¹H NMR spectrum. The spectrum should show characteristic signals for the aromatic protons, the methylene protons of the glycine unit, and the amine proton. The integration of these signals should be consistent with the expected structure.

-

¹³C NMR: Acquire a ¹³C NMR spectrum. This will show signals for all carbon atoms in the molecule, including the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: Acquire a ¹⁹F NMR spectrum. This will show a singlet for the trifluoromethyl group, which can be a very sensitive indicator of fluorine-containing impurities.

-

Purity Assessment: The absence of significant unassigned signals in the NMR spectra provides strong evidence for the high purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to confirm its identity. When coupled with a chromatographic technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for identifying and quantifying trace impurities.

Experimental Protocol: LC-MS Analysis

-

Instrumentation: Use an HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

-

Chromatographic Conditions: The HPLC method described in section 2.1 can be adapted for LC-MS by replacing the formic acid with a volatile buffer like ammonium formate.

-

MS Detection: Acquire mass spectra in both positive and negative ion modes. The molecular ion ([M+H]⁺ or [M-H]⁻) should be observed at the expected m/z value.

-

Impurity Identification: Analyze the mass spectra of any impurity peaks to determine their molecular weights. This information, combined with knowledge of the synthetic process, can be used to propose structures for the impurities.

Summary of Purity Analysis Strategy

The purity of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine should be determined using a multi-pronged approach that combines chromatographic separation with spectroscopic identification.

Table 3: Summary of Analytical Techniques and Their Roles

| Technique | Primary Role | Secondary Role |

| HPLC-UV/PDA | Quantification of purity and known/unknown impurities. | Assessment of peak purity. |

| Forced Degradation | Validation of the stability-indicating nature of the HPLC method. | Identification of potential degradation products. |

| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation of the main component. | Detection and identification of impurities, particularly those without a UV chromophore. |

| LC-MS | Molecular weight confirmation of the main component. | Identification and structural elucidation of unknown impurities. |

By employing this comprehensive analytical strategy, researchers and drug development professionals can be confident in the purity, quality, and stability of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine.

References

-

Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]

-

Synthesis and Evaluation of a Series of Ni(II) Complexed Nucleophilic Glycine Equivalents. (2025). * Molecules*, 30(22), 5085. [Link]

-

Jensen, G. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved from [Link]

- Kumar, V., & Kumar, S. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Research Journal of Pharmacy and Technology, 13(4), 2030-2036.

- Tamizi, E., & Jouyban, A. (2016). Forced Degradation Studies of Biopharmaceuticals: Selection of Stress Conditions. Journal of Pharmaceutical Sciences, 105(4), 1287-1297.

- Singh, R., & Kumar, R. (2012). Current trends in forced degradation study for pharmaceutical product development.

- Li, W., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the Study of Diabetic Mice. Analytical Chemistry, 95(4), 2183–2191.

- Papenfuhs, T., Hess, R., & Vorwerk, E. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- Rounova, O., et al. (2018). Development of a hydrophilic interaction high-performance liquid chromatography method for the determination of glycine in formulations of therapeutic immunoglobulins.

- Lin, Z., et al. (2017). N-substituted phenyl glycine preparation method.

- Garg, U., & Al-Kharboush, A. (2016). Quantification of Five Clinically Important Amino Acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatization Method. In Clinical Applications of Mass Spectrometry in Biomolecular Analysis (pp. 55-63). Humana Press, New York, NY.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. (2020). Bioorganic & Medicinal Chemistry Letters, 30(16), 127321.

-

Pharmaffiliates. (n.d.). Glycine-impurities. Retrieved from [Link]

- Lin, Z., et al. (2017). N-substituted phenyl glycine preparation method.

- Method for detecting glycine and impurities thereof by high performance liquid chromatography. (2017).

- A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. (2025). Journal of the American Chemical Society, 147(4), 2354-2360.

-

SIELC Technologies. (n.d.). Glycine. Retrieved from [Link]

-

Solid-state 15 N CP NMR spectra of glycine (26368 scans, 1 ms contact time, 2 s recycle delay). (n.d.). In ResearchGate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002210). Retrieved from [Link]

- NMR-TS: de novo molecule identification from NMR spectra. (2021).

- Bornaghi, L. F., Poulsen, S. A., Healy, P. C., & White, A. R. (2005). N-(2-Nitrophenylsulfonyl)glycine methyl ester. Acta Crystallographica Section E: Structure Reports Online, 61(2), o323-o325.

-

PubChem. (n.d.). N-(4-Trifluoromethylnicotinoyl)glycine. Retrieved from [Link]

Sources

- 1. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 2. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 3. biopharminternational.com [biopharminternational.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid: Commercial Sourcing, Quality Control, and Synthetic Utility

Abstract: This technical guide provides a comprehensive overview of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid for researchers, chemists, and drug development professionals. It details the chemical identity, physicochemical properties, and current commercial availability of this compound. Furthermore, this document outlines a systematic workflow for procurement and quality verification, discusses its potential applications as a synthetic intermediate in medicinal chemistry, and provides essential handling and storage protocols. The guide is intended to serve as a practical resource for leveraging this versatile building block in research and development settings.

Chemical Identity and Physicochemical Properties

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid, also known as N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, is a specialized organic compound that serves as a valuable intermediate in synthetic chemistry.[1] Its structure integrates three key functional groups onto a phenyl ring: a nitro group, a trifluoromethyl (CF3) group, and a glycine side chain. This unique combination of features makes it a subject of interest for the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1]

The presence of the electron-withdrawing nitro and trifluoromethyl groups significantly influences the molecule's reactivity and lipophilicity, while the aminoacetic acid moiety provides a handle for further chemical modifications, such as amide bond formation.[1]

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1428-53-1 | [1][2][3] |

| Molecular Formula | C₉H₇F₃N₂O₄ | [2][3] |

| Molecular Weight | 264.16 g/mol | [1][2][3] |

| Appearance | Solid at room temperature | [1] |

| Density | 1.597 g/cm³ | [2] |

| Boiling Point | 411.5°C at 760 mmHg | [2] |

| Synonyms | N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, {[2-Nitro-4-(Trifluoromethyl)Phenyl]Amino}Acetate |[1] |

Below is a diagram illustrating the key functional groups whose interplay defines the chemical utility of this molecule.

Caption: Key functional groups of the target molecule.

Commercial Availability and Procurement

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid is available from several chemical suppliers, typically on a research scale. It is generally offered as a catalog item rather than requiring custom synthesis, indicating its use as a readily accessible building block.

Causality Behind Procurement Choices: For researchers, the choice of supplier often balances cost, purity, availability (lead time), and the quality of documentation (e.g., Certificate of Analysis). For initial screening, a supplier with smaller quantities and rapid delivery may be preferred. For later-stage development, a supplier who can demonstrate batch-to-batch consistency and provide detailed analytical data becomes critical.

Table 2: Commercial Supplier Information

| Supplier | Product Name | Purity | Available Quantities | Source |

|---|---|---|---|---|

| Aladdin (via Mainer Tech) | (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid | ≥98% | 1g, 5g | [4] |

| Alfa Chemistry | (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid | N/A (Quote required) | Inquiry required | [2] |

| BLDpharm | (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid | N/A (Quote required) | Inquiry required | [3] |

| CymitQuimica | (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid | N/A (Quote required) | Inquiry required |[1] |

Procurement and Quality Verification Workflow

A robust procurement process is essential to ensure the quality and identity of the starting material, which is foundational to experimental reproducibility. The following protocol outlines a self-validating system for acquiring and verifying the compound.

Step-by-Step Procurement and Verification Protocol

-

Supplier Vetting:

-

Identify potential suppliers from Table 2 or other chemical databases.

-

Request quotes, specifying CAS 1428-53-1. Inquire about typical lead times and request a sample Certificate of Analysis (CoA).

-

-

Purchase Order:

-

Select a supplier based on cost, availability, and the comprehensiveness of their sample CoA.

-

Place an order for the desired quantity.

-

-

Receiving and Documentation Review:

-

Upon receipt, visually inspect the packaging for integrity.

-

Compare the received product label and the batch-specific CoA against the purchase order.

-

Ensure the CoA includes, at a minimum, a purity assessment by HPLC or NMR and confirmation of identity.

-

-

In-House Quality Control (QC):

-

Rationale: Independent verification is a cornerstone of scientific integrity. It confirms the supplier's data and ensures the material has not degraded during transit or storage.

-

Identity Confirmation: Obtain a ¹H NMR or LC-MS spectrum of the material. Compare the resulting spectrum with literature values or the supplier's CoA. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons of the glycine unit, and the N-H proton.

-

Purity Assessment: Analyze the material via HPLC with a UV detector. The resulting chromatogram should show a major peak corresponding to the product, and the area percentage can be used to confirm the purity stated on the CoA.

-

-

Material Acceptance & Storage:

-

If the in-house QC data aligns with the supplier's CoA, formally accept the material into the laboratory inventory.

-

Store the compound in a cool, dry, dark place as per standard laboratory practice for aromatic nitro compounds.

-

Workflow Visualization

The following diagram illustrates the decision-making process for procuring and validating the chemical.

Caption: Procurement and Quality Control Workflow.

Synthetic Utility and Research Context

While specific peer-reviewed applications of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid are not extensively documented, its structure strongly suggests its role as a versatile chemical intermediate. Its value can be inferred from the known applications of its constituent parts.

-

Phenylglycine Core: Phenylglycine and its derivatives are non-proteinogenic amino acids crucial in medicinal chemistry. They are found in natural products like the antibiotic vancomycin and are widely used as chiral auxiliaries to control stereochemistry in asymmetric synthesis.[5][6]

-

Trifluoromethyl Group: The CF₃ group is a bioisostere for other chemical groups and is frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and membrane permeability.[7] Its presence is a common strategy in modern drug design.

-

Ortho-Nitro Group: The nitro group is a strong electron-withdrawing group that can be readily reduced to an amine. This amine can then be used in a variety of subsequent reactions, such as cyclization to form heterocyclic systems (e.g., benzodiazepines, quinoxalines) or further functionalization. The reduction of a nitro group is a key step in the synthesis of many pharmaceutical agents. The parent compound, 2-nitrophenylacetic acid, is a known precursor for forming heterocycles.[8]

Hypothetical Synthetic Pathway: A researcher might use this compound by first reducing the nitro group to an amine. This new aniline derivative could then undergo an intramolecular cyclization or be coupled with another molecule via its carboxylic acid or newly formed amino group, using standard peptide coupling reagents. This makes it a valuable starting material for building libraries of novel compounds for biological screening.

Conclusion

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid (CAS 1428-53-1) is a commercially available chemical intermediate with significant potential for applications in pharmaceutical and agrochemical research. Its availability from multiple suppliers facilitates its procurement for laboratory-scale synthesis. The compound's value lies in the strategic combination of a trifluoromethyl group for modulating physicochemical properties, a reducible nitro group for subsequent cyclization or functionalization, and a glycine moiety that provides a reliable synthetic handle. By following a rigorous procurement and quality verification workflow, researchers can confidently incorporate this versatile building block into their synthetic programs to explore novel chemical space.

References

- (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid. Mainer Tech.

- CAS 1428-53-1 (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid. Alfa Chemistry.

- 1428-53-1|(2-Nitro-4-trifluoromethyl-phenylamino)-aceticacid. BLDpharm.

- CAS 1428-53-1: (2-NITRO-4-TRIFLUOROMETHYL-PHENYLAMINO). Cymit Química S.L.

- (2-Nitrophenyl)acetic acid. Wikipedia.

- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives.

- The Versatile Role of Phenylglycine Derivatives in Modern Chemistry: A Technical Guide. Benchchem.

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

Sources

- 1. CAS 1428-53-1: (2-NITRO-4-TRIFLUOROMETHYL-PHENYLAMINO)-ACE… [cymitquimica.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1428-53-1|(2-Nitro-4-trifluoromethyl-phenylamino)-aceticacid|BLD Pharm [bldpharm.com]

- 4. manalab.cn [manalab.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

Unlocking the Potential: A Technical Guide to the Research Applications of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine

Abstract

N-[2-nitro-4-(trifluoromethyl)phenyl]glycine is a structurally intriguing, yet largely unexplored, synthetic amino acid derivative. Its architecture, combining a substituted nitroaromatic ring with a glycine moiety, suggests a rich potential for diverse applications in biomedical research and drug development. The presence of a trifluoromethyl group and a nitro group on the phenyl ring are known to modulate lipophilicity, metabolic stability, and electronic properties, making this compound a compelling candidate for targeted biological investigation. This guide provides a prospective analysis of the potential research applications of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, grounded in the established bioactivities of its constituent chemical motifs. We will delve into hypothetical, yet scientifically rigorous, experimental workflows designed to probe its efficacy in neurodegenerative disease, oncology, and infectious disease research.

Introduction: A Molecule of Latent Promise

The field of medicinal chemistry is in a constant search for novel molecular scaffolds that can address unmet medical needs.[1] N-aryl glycine derivatives are a class of compounds with established biological relevance, finding applications as photopolymerization initiators and serving as precursors for various therapeutic agents.[2] Phenylglycine-type amino acids, in particular, are found in a variety of peptide natural products, including glycopeptide antibiotics.[3][4]

The subject of this guide, N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, is distinguished by the specific substitutions on its phenyl ring. The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. It is known to enhance metabolic stability and bioavailability of drug candidates.[5] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in a range of approved drugs, including antimicrobials and anticancer agents, often acting through redox-mediated mechanisms.[1][6]

Recent research has highlighted the utility of the 2-nitro-4-trifluoromethylphenyl fragment in the development of small molecule inhibitors of alpha-synuclein fibril aggregation, a key pathological process in Parkinson's disease and other synucleinopathies.[7] This finding provides a strong rationale for investigating N-[2-nitro-4-(trifluoromethyl)phenyl]glycine in the context of neurodegenerative disorders.

This guide will, therefore, focus on three primary areas of potential research application for N-[2-nitro-4-(trifluoromethyl)phenyl]glycine:

-

Neurodegenerative Disease: As a potential modulator of protein aggregation.

-

Oncology: Leveraging the pro-oxidative potential of the nitroaromatic moiety.

-

Infectious Disease: Exploring its utility as a novel antimicrobial or antiparasitic agent.

Potential Application I: Modulating Pathological Protein Aggregation in Neurodegenerative Disease

Scientific Rationale: The aggregation of specific proteins, such as alpha-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease, is a central event in the pathogenesis of many neurodegenerative disorders. The demonstrated activity of small molecules containing the 2-nitro-4-trifluoromethylphenyl moiety as inhibitors of alpha-synuclein fibril formation strongly suggests that N-[2-nitro-4-(trifluoromethyl)phenyl]glycine could possess similar properties.[7] The glycine portion of the molecule may enhance solubility and provide a handle for further chemical modification.

Proposed Experimental Workflow: Screening for Anti-Aggregation Activity

Caption: Proposed workflow for evaluating the anti-aggregation properties of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine.

Detailed Experimental Protocols:

2.1. Thioflavin T (ThT) Aggregation Assay

-

Objective: To quantify the effect of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine on the kinetics of protein aggregation in vitro.

-

Materials:

-

Recombinant human alpha-synuclein protein

-

Thioflavin T (ThT)

-

N-[2-nitro-4-(trifluoromethyl)phenyl]glycine (test compound)

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plates

-

Plate reader with fluorescence detection (Ex: 440 nm, Em: 490 nm)

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, combine recombinant alpha-synuclein (final concentration, e.g., 50 µM) and ThT (final concentration, e.g., 10 µM) in PBS.

-

Add the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., a known aggregation inhibitor).

-

Seal the plate and incubate at 37°C with continuous shaking.

-

Measure fluorescence intensity at regular intervals for up to 72 hours.

-

Plot fluorescence intensity versus time to generate aggregation curves. Analyze the lag time and maximum fluorescence to determine the inhibitory effect of the compound.

-

2.2. Cell-Based Aggregation and Toxicity Assays

-

Objective: To assess the ability of the test compound to prevent induced protein aggregation and subsequent cytotoxicity in a neuronal cell model.

-

Materials:

-

SH-SY5Y neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12)

-

Pre-formed fibrils (PFFs) of alpha-synuclein

-

Test compound

-

Antibodies for immunocytochemistry (e.g., anti-phospho-alpha-synuclein)

-

MTT and LDH assay kits

-

-

Procedure:

-

Plate SH-SY5Y cells and allow them to adhere.

-

Pre-treat cells with various concentrations of the test compound for 1-2 hours.

-

Add PFFs to the cell culture medium to induce intracellular aggregation.

-

Incubate for 24-72 hours.

-

For immunocytochemistry, fix, permeabilize, and stain the cells with the appropriate antibodies to visualize protein aggregates.

-

For cytotoxicity, perform MTT and LDH assays according to the manufacturer's instructions to measure cell viability and membrane integrity, respectively.

-

Potential Application II: A Novel Scaffold for Anticancer Agents

Scientific Rationale: The nitroaromatic motif is a key feature of several bioreductive anticancer drugs.[1] These compounds are often selectively activated to cytotoxic species under the hypoxic conditions prevalent in solid tumors. The electron-withdrawing nature of both the nitro and trifluoromethyl groups could facilitate the reduction of the nitro group, potentially leading to the generation of reactive oxygen species (ROS) and DNA damage in cancer cells.

Proposed Experimental Workflow: Investigating Anticancer Activity

Caption: A workflow for assessing the potential anticancer properties of the test compound.

Detailed Experimental Protocols:

3.1. Hypoxia-Selective Cytotoxicity Assay

-

Objective: To determine if the test compound exhibits greater cytotoxicity towards cancer cells under hypoxic conditions.

-

Materials:

-

Cancer cell line (e.g., HCT116, A549)

-

Test compound

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

Hypoxia chamber (e.g., 1% O₂)

-

-

Procedure:

-

Plate cells in two sets of 96-well plates.

-

Allow cells to adhere for 24 hours.

-

Treat both plates with a serial dilution of the test compound.

-

Place one plate in a normoxic incubator (21% O₂) and the other in a hypoxia chamber.

-

Incubate for 48-72 hours.

-

Measure cell viability in both plates using a luminescence-based assay.

-

Calculate the IC₅₀ values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (IC₅₀ normoxia / IC₅₀ hypoxia).

-

Potential Application III: Development of Novel Antimicrobial and Antiparasitic Agents

Scientific Rationale: Nitro-containing compounds have a long history of use as antimicrobial and antiparasitic agents.[1] Their mechanism often involves the enzymatic reduction of the nitro group within the pathogen to generate toxic metabolites that damage cellular macromolecules. The unique electronic environment created by the trifluoromethyl group could influence the reduction potential of the nitro group, potentially leading to a novel spectrum of activity or overcoming existing resistance mechanisms.

Proposed Experimental Workflow: Antimicrobial and Antiparasitic Screening

Caption: A workflow for the evaluation of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine as an antimicrobial or antiparasitic agent.

Quantitative Data Summary Table (Hypothetical)

| Pathogen | MIC (µg/mL) | CC₅₀ (HepG2, µg/mL) | Selectivity Index (SI) |

| Staphylococcus aureus | 8 | >128 | >16 |

| Escherichia coli | 32 | >128 | >4 |

| Candida albicans | 16 | >128 | >8 |

| Trypanosoma cruzi | 4 | >128 | >32 |

Synthesis and Characterization

While a detailed synthetic protocol is beyond the scope of this guide, the synthesis of N-[2-nitro-4-(trifluoromethyl)phenyl]glycine can be envisioned through standard organic chemistry reactions. A plausible route involves the nucleophilic substitution of a halogen on a suitable precursor with glycine or a glycine ester, or the reductive amination of a corresponding glyoxylic acid with 2-nitro-4-(trifluoromethyl)aniline. The synthesis of 2-nitro-4-(trifluoromethyl)aniline itself has been described in the patent literature, typically involving the reaction of 4-chloro-3-nitro-benzotrifluoride with ammonia.[8]

General Synthetic Scheme:

Conclusion and Future Directions

N-[2-nitro-4-(trifluoromethyl)phenyl]glycine represents a molecule with significant, yet untapped, potential for biomedical research. The confluence of a glycine backbone with a bioactively-tuned phenyl ring provides a strong impetus for its investigation across multiple therapeutic areas. The experimental workflows outlined in this guide offer a rational and structured approach to exploring its potential as a modulator of protein aggregation, an anticancer agent, and an antimicrobial compound. Successful outcomes in these initial studies would warrant further investigation into its mechanism of action, structure-activity relationships, and pharmacokinetic properties, paving the way for its potential development as a novel therapeutic lead.

References

-

Di Giovanni, C., et al. (2024). Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation. Bioorganic & Medicinal Chemistry Letters, 111, 129905. [Link]

- EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline.

- US5466871A - Process for preparing nitroaniline derivatives.

-

Wang, Y., et al. (2007). Synthesis and Biological Activity of Nitronyl Nitroxide Containing Peptides. Chemical & Pharmaceutical Bulletin, 55(10), 1450-1453. [Link]

-

Guzman-Villanueva, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3615. [Link]

-

The Versatility of Anilines in Chemical Synthesis: A Look at 4-Nitro-3-(trifluoromethyl)aniline. (n.d.). [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1207-1235. [Link]

-

N-Phenylglycine. Wikipedia. [Link]

-

Al Toma, R. S., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports. [Link]

-

Lunagariya, H., et al. (2022). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 15(11), 1339. [Link]

-

Activities of 7-nitroindazole and 1-(2-(trifluoromethylphenyl)-imidazole independent of neuronal nitric-oxide synthase inhibition. (2008). Journal of Pharmacology and Experimental Therapeutics, 325(2), 433-440. [Link]

-

Zdzalik, M., et al. (2016). Biological Activity of Glycine and Alanine Derivatives of Quaternary Ammonium Salts (QASs) Against Micro-Organisms. Journal of Applied Microbiology, 121(5), 1279-1291. [Link]

- EP0474334A2 - Process for preparing glycine in high yield.

-

Nagaraju, D., et al. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 13(28), 19335-19343. [Link]

Sources

- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. nbinno.com [nbinno.com]

- 6. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploitation of the nitro- and/or 4-Trifluoromethyl-decorated phenyl fragment to develop small inhibitors of Alpha-Syn fibril aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. EP0381010A2 - Process for the preparation of 2-nitro-4-trifluoromethyl aniline - Google Patents [patents.google.com]

An In-Depth Technical Guide on the Safe Handling of (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid

Disclaimer

A comprehensive, verified Safety Data Sheet (SDS) for (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid (CAS No. 1428-53-1) is not publicly available at the time of this publication. The following guidance is based on the chemical's structure, data from structurally similar compounds, and established principles of laboratory safety for handling research chemicals of unknown toxicity. This guide is intended to provide a framework for a cautious and proactive approach to safety. All researchers and laboratory personnel must conduct a site-specific and task-specific risk assessment before handling this compound and should treat it as a potentially hazardous substance.

Introduction: A Proactive Approach to Chemical Safety

(2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid is an organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a phenyl ring substituted with both a nitro group and a trifluoromethyl group, suggests that it may possess biological activity and, consequently, potential toxicity.[1] The nitro and trifluoromethyl moieties can enhance reactivity and lipophilicity, which are desirable traits in drug discovery but also necessitate careful handling.[1]

Given the absence of a detailed toxicological profile for this specific molecule, this guide adopts the principle of "as low as reasonably practicable" (ALARP) for potential exposure. It is structured to empower researchers, scientists, and drug development professionals with the necessary information to handle this compound responsibly, grounded in established safety protocols and a clear understanding of the potential risks inferred from analogous chemical structures.

Compound Identification and Physicochemical Properties

While comprehensive experimental data is limited, the following properties have been reported by chemical suppliers.

| Property | Value | Source(s) |

| CAS Number | 1428-53-1 | [2][3] |

| Molecular Formula | C₉H₇F₃N₂O₄ | [2][3] |

| Molecular Weight | 264.16 g/mol | [2][3] |

| Boiling Point | 411.5°C at 760 mmHg (Predicted) | [2] |

| Density | 1.597 g/cm³ (Predicted) | [2] |

| Appearance | Likely a solid at room temperature. | [1] |

Synonyms: N-[2-nitro-4-(trifluoromethyl)phenyl]glycine, 2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethanoic acid.[3]

Presumptive Hazard Identification and Classification

Due to the lack of specific toxicological data for (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid, a presumptive hazard assessment has been conducted based on the known hazards of structurally related compounds. Aromatic nitro compounds and organofluorine compounds often present specific health risks. Aromatic nitro compounds can be oxidizing agents and may pose risks of methemoglobinemia.

Based on the GHS classifications for analogous substances, it is prudent to handle (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid as a substance with the following potential hazards:

-

Acute Oral Toxicity: May be harmful if swallowed.

-

Skin Corrosion/Irritation: May cause skin irritation.

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

These presumptive classifications are based on the hazard profiles of similar molecules containing the 2-nitro-4-(trifluoromethyl)phenyl core structure. Therefore, appropriate precautions must be taken to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling (2-Nitro-4-trifluoromethyl-phenylamino)-acetic acid, a multi-layered approach to exposure control, based on the "Hierarchy of Controls," is recommended.

The Hierarchy of Controls

The most effective safety measures involve eliminating the hazard or substituting it with a less hazardous alternative.[4] When this is not possible, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE) should be employed to reduce risk.[4]

Caption: The Hierarchy of Controls for risk reduction.

Engineering Controls

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[6]

-

Safety Stations: A fully functional emergency eyewash station and safety shower must be readily accessible.[7]

Administrative Controls

-

Designated Area: Designate a specific area within the laboratory for handling this compound to minimize the risk of cross-contamination.

-

Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for all procedures involving this compound.

-

Training: All personnel must be trained on the potential hazards and safe handling procedures outlined in this guide and the laboratory's SOP.

Personal Protective Equipment (PPE)

PPE is the last line of defense and should not be used as a substitute for engineering and administrative controls.[8]

| Protection Type | Equipment Specification | Purpose |

| Eye and Face Protection | Chemical safety goggles with side shields or a face shield worn over safety glasses. Must meet ANSI Z87.1 standards. | To protect eyes from splashes and airborne particles.[9][10] |

| Skin Protection | Nitrile gloves (double-gloving is recommended). A chemical-resistant lab coat. | To prevent skin contact.[11] |